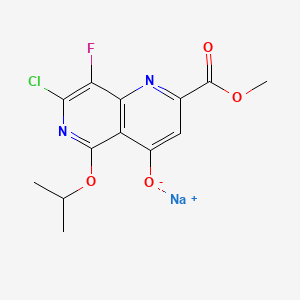
Thalidomide-5'-C3-PEG2-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5’-C3-PEG2-acid is a derivative of thalidomide, a compound historically known for its sedative and teratogenic effects. This derivative is a PROTAC (PROteolysis TArgeting Chimera) building block that contains an E3 ligase ligand substituted with a carboxylic acid. The PEG (polyethylene glycol) spacer enhances its water solubility, making it a valuable tool in biochemical research and drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-C3-PEG2-acid involves the reaction of thalidomide with a PEG linker that has a terminal carboxylic acid group. The reaction typically requires the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .
Industrial Production Methods: While specific industrial production methods for Thalidomide-5’-C3-PEG2-acid are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through techniques such as HPLC (High-Performance Liquid Chromatography) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-5’-C3-PEG2-acid undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo non-enzymatic hydrolysis, breaking down into its constituent parts.
Amide Bond Formation: Reacts with primary amine groups in the presence of activators to form stable amide bonds.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions at physiological pH.
Amide Bond Formation: Requires activators like EDC or HATU and is usually conducted in organic solvents such as DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
Major Products:
Hydrolysis Products: Breakdown products of the PEG linker and thalidomide.
Amide Bond Formation Products: Stable amide-linked conjugates with primary amines.
Aplicaciones Científicas De Investigación
Thalidomide-5’-C3-PEG2-acid is primarily used in the development of PROTACs, which are designed to target and degrade specific proteins within cells. This compound has applications in:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins, particularly in cancer research
Industry: Used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Thalidomide-5’-C3-PEG2-acid exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of target proteins through the ubiquitin-proteasome system. The PEG linker enhances solubility and facilitates the delivery of the compound to its molecular targets .
Comparación Con Compuestos Similares
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide and Pomalidomide: Thalidomide derivatives with enhanced efficacy and reduced side effects.
Thalidomide-5-PEG2-Cl: Another PROTAC building block with a similar structure but different functional groups.
Uniqueness: Thalidomide-5’-C3-PEG2-acid is unique due to its PEG linker, which improves water solubility and facilitates its use in various biochemical applications. Its ability to form stable amide bonds with primary amines makes it a versatile tool in the synthesis of PROTACs and other complex molecules .
Propiedades
Fórmula molecular |
C21H24N2O8 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H24N2O8/c24-17-6-5-16(19(27)22-17)23-20(28)14-4-3-13(12-15(14)21(23)29)2-1-8-30-10-11-31-9-7-18(25)26/h3-4,12,16H,1-2,5-11H2,(H,25,26)(H,22,24,27) |
Clave InChI |
GTGCYJYRVBGDPE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


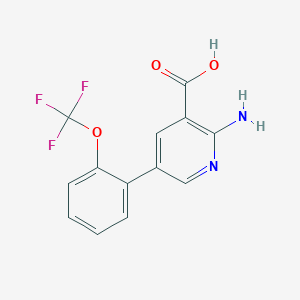
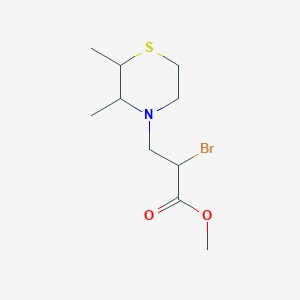
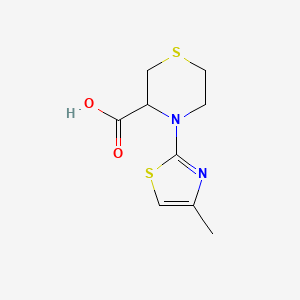
![trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14773598.png)
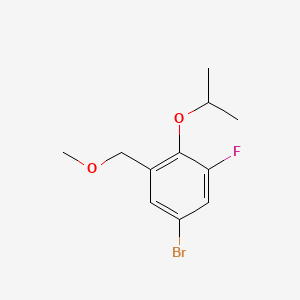
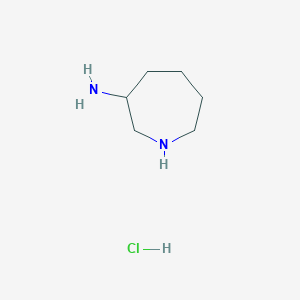
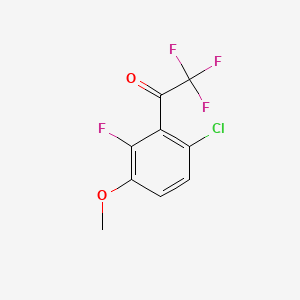

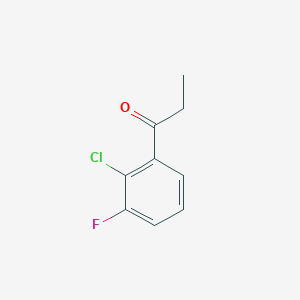

![4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline](/img/structure/B14773651.png)
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14773652.png)
